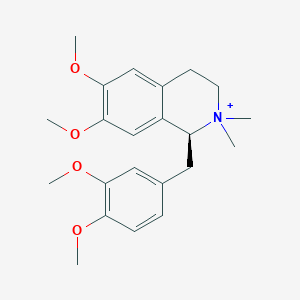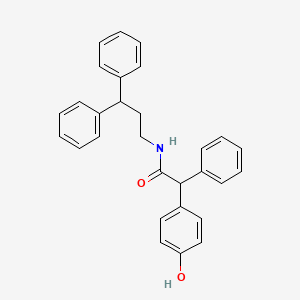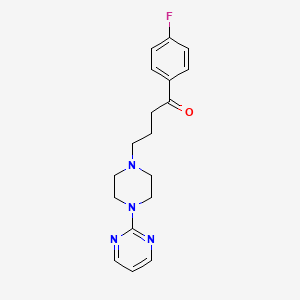![molecular formula C21H24ClFN2O B10793058 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one](/img/structure/B10793058.png)
4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one involves multiple steps. One common method includes the reaction of 4-chlorobutyrophenone with 4-fluorobenzene in the presence of a diazepane ring-forming agent . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one involves its interaction with various molecular targets, including dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in the treatment of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A well-known antipsychotic agent with a similar diazepane structure.
4-(4-Chlorophenyl)-4-hydroxypiperidine: A metabolite of haloperidol with similar pharmacological properties.
Uniqueness
4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one is unique due to its multireceptor binding profile, which allows it to interact with multiple neurotransmitter systems. This property may contribute to its potential therapeutic effects and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C21H24ClFN2O |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C21H24ClFN2O/c22-18-6-10-20(11-7-18)25-14-2-13-24(15-16-25)12-1-3-21(26)17-4-8-19(23)9-5-17/h4-11H,1-3,12-16H2 |
InChI Key |
MVKKLGNVARQKRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}ethyl-4-(N-methyl)piperazine](/img/structure/B10792982.png)

![(5S)-7,9-difluoro-2,2,4-trimethyl-5-[(1S,2R,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-2-yl]-1,5-dihydrochromeno[3,4-f]quinoline](/img/structure/B10792993.png)
![[(6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl] pentanoate](/img/structure/B10792996.png)
![3-amino-6-ethyl-2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propylthio)thieno[2,3-d]pyrimidin-4(3H,4aH,7aH)-one](/img/structure/B10792999.png)
![2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzoxazole](/img/structure/B10793002.png)
![2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]1H-benzimidazole](/img/structure/B10793004.png)
![2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]benzothiazole](/img/structure/B10793011.png)
![2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzothiazole](/img/structure/B10793017.png)
![2-[[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]thio]benzothiazole](/img/structure/B10793034.png)
![1-(4-Fluorophenyl)-4-(8-phenyl-3,8-diaza-bicyclo[3.2.1]octan-3-yl)butan-1-one](/img/structure/B10793046.png)
![4-[5-(4-Chloro-phenyl)-2,5-diaza-bicyclo[2.2.1]hept-2-yl]-1-(4-fluoro-phenyl)-butan-1-one](/img/structure/B10793047.png)


